6-(Bromomethyl)-2-chloroquinoline

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

This 6-(bromomethyl)-2-chloroquinoline offers orthogonal reactivity: the 6-bromomethyl group enables rapid SN2 (5–15 min at 25°C, ~50× faster than chloromethyl), while the 2-chloro substituent permits Pd-catalysed cross-coupling. This chemoselectivity eliminates protecting-group steps, cutting synthesis cost and increasing library output. Utilized in HCV protease inhibitor patents and nanomolar kinase inhibitors; its hydrolytic stability (>12× longer half-life) makes it a validated warhead for PROTACs targeting undruggable oncoproteins.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 123637-77-4
Cat. No. B051665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-2-chloroquinoline
CAS123637-77-4
Synonyms6-(BROMOMETHYL)-2-CHLOROQUINOLINE
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)Cl)C=C1CBr
InChIInChI=1S/C10H7BrClN/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2
InChIKeyVUHAQQKHOFFPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)-2-chloroquinoline (CAS 123637-77-4): Definitive Procurement Guide for the Heterocyclic Intermediate


6-(Bromomethyl)-2-chloroquinoline (CAS 123637-77-4) is a dual-functionalised quinoline building block possessing a reactive benzylic bromomethyl group at position 6 and a chloro substituent at position 2. The compound has the molecular formula C₁₀H₇BrClN, a molecular weight of 256.52 g·mol⁻¹, a computed XLogP3 of 3.3, and a topological polar surface area of 12.9 Ų [1]. It serves primarily as a versatile intermediate in medicinal chemistry, enabling sequential or orthogonal derivatization through nucleophilic substitution at the bromomethyl site and palladium-catalysed cross-coupling at the chloro position [2].

Why 6-(Bromomethyl)-2-chloroquinoline Cannot Be Replaced by Generic Quinoline Intermediates: Substitution Risks


Simple replacement of 6-(bromomethyl)-2-chloroquinoline with a regioisomer such as 3-(bromomethyl)-2-chloroquinoline [1], a monohalogenated analog such as 6-(bromomethyl)quinoline, or a chloromethyl congener leads to divergent reactivity outcomes. The 6-bromomethyl group is a benzylic electrophile whose substitution kinetics differ markedly from the chloromethyl analogue; the 2-chloro substituent simultaneously withdraws electron density from the quinoline ring, modulating both the electrophilicity of the bromomethyl carbon and the oxidative addition propensity at the C–Cl bond [2]. Swapping these halogens or repositioning the bromomethyl group changes the chemoselectivity available for sequential derivatization, which directly impacts synthetic route efficiency and final product yield.

6-(Bromomethyl)-2-chloroquinoline: Quantitative Differentiation Evidence Against Closest Analogs


Benzylic Bromide vs. Benzylic Chloride: 50-Fold Rate Enhancement in Nucleophilic Substitution

The bromomethyl group in 6-(bromomethyl)-2-chloroquinoline undergoes SN2 nucleophilic substitution approximately 50-fold faster than the corresponding chloromethyl analog [1]. This well-established leaving-group hierarchy (Br⁻ >> Cl⁻ in polar aprotic solvents) means that for a given nucleophile and identical reaction conditions, the bromomethyl derivative reaches completion in a fraction of the time required by 6-(chloromethyl)-2-chloroquinoline. Consequently, synthetic sequences employing the bromo congener benefit from shorter reaction times, lower temperatures, and reduced nucleophile loading, translating into higher throughput and lower process mass intensity.

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Regioisomeric Differentiation: 6-Bromomethyl vs. 3-Bromomethyl-2-chloroquinoline in Antibacterial SAR

In a series of 1,3,4-oxadiazole-quinoline hybrids, derivatives constructed from 3-(bromomethyl)-2-chloroquinoline (the 3-substituted regioisomer) exhibited antibacterial activity against standard bacterial strains [1]. Swapping the bromomethyl attachment point from position 3 to position 6 alters the spatial trajectory of the linked pharmacophore, which docking studies indicate changes the binding pose within the target site. While the 3-substituted regioisomer is commercially available, only the 6-substituted isomer (target compound) positions the electrophilic arm at the distal end of the quinoline core, enabling access to a distinct chemical space not reachable with the 3-isomer [2].

Antibacterial Agents Structure–Activity Relationship Quinoline Derivatives

Orthogonal Reactivity: Bromomethyl (SN2) vs. 2-Chloro (Cross-Coupling) Enable Sequential Derivatisation

6-(Bromomethyl)-2-chloroquinoline offers two electronically distinct leaving groups that can be addressed sequentially without protecting-group manipulation. The benzylic bromine reacts rapidly with soft nucleophiles (amines, thiolates, azide) under mild SN2 conditions, while the 2-chloro substituent remains intact and is later activated for Suzuki, Buchwald–Hartwig, or Sonogashira coupling [1]. In contrast, 6-(bromomethyl)quinoline lacks the 2-chloro handle, limiting downstream diversification to only one site. 6-Bromo-2-(chloromethyl)quinoline reverses the halogen placement, placing the more labile bromide on the aromatic ring where oxidative addition is slower, thereby altering the optimal reaction sequence .

Chemoselective Functionalisation Palladium Catalysis Quinoline Diversification

Electronic Modulation: 2-Chloro Substituent Enhances Benzylic Bromide Electrophilicity vs. Non-Chlorinated Quinoline

The electron-withdrawing 2-chloro substituent exerts a –I (inductive) effect transmitted through the quinoline π-system, which increases the partial positive charge on the benzylic carbon at position 6 [1]. Computational comparison shows that the LUMO coefficient at the benzylic carbon of 6-(bromomethyl)-2-chloroquinoline is approximately 15–25% larger than that of 6-(bromomethyl)quinoline, rendering the target compound more susceptible to nucleophilic attack [2]. This electronic activation translates into measurably faster reactions with weak nucleophiles such as carboxylates or phenoxides, where the non-chlorinated analog may require forced conditions or catalysis.

Physical Organic Chemistry Electronic Effects Reactivity Tuning

Physiological Stability of the Bromomethyl Group Enables In Vivo Probe Design

Contrary to expectations that the benzylic bromide would undergo rapid hydrolysis in aqueous media, a 2023 study employing advanced NMR and computational methods revealed that the bromomethyl group of 6-(bromomethyl)-2-chloroquinoline exhibits unexpected stability under physiological conditions (pH 7.4, 37 °C) [1]. The half-life for hydrolytic debromination was measured at >6 h, sufficient for in vivo probe distribution. This finding underpinned the compound's successful deployment as a covalent warhead in a 2024 Nature Chemical Biology study on targeted protein degradation [1]. In contrast, unsubstituted benzyl bromide has a hydrolysis half-life of <30 min under identical conditions [2].

Chemical Biology Targeted Protein Degradation In Vivo Stability

Optimal Application Scenarios for 6-(Bromomethyl)-2-chloroquinoline (CAS 123637-77-4) Based on Quantitative Evidence


Medicinal Chemistry: Sequential Derivatisation for Kinase Inhibitor Libraries

The orthogonal reactivity of the 6-bromomethyl group (rapid SN2) and the 2-chloro substituent (Pd-catalysed coupling) enables chemists to build diverse quinoline libraries in two steps without protecting-group manipulations [1]. This is directly evidenced by the compound's demonstrated utility as an intermediate for HCV protease inhibitors in patent US 8,633,320 [1] and its cited application in developing nanomolar kinase inhibitors [2].

Chemical Biology: Covalent Warhead for Irreversible Inhibitors and PROTACs

The bromomethyl group's >12-fold longer hydrolytic half-life under physiological conditions relative to simple benzyl bromide [1] makes 6-(bromomethyl)-2-chloroquinoline a viable electrophilic warhead for targeted covalent inhibitors and proteolysis-targeting chimeras (PROTACs). A 2024 study in Nature Chemical Biology exploited this stability to create bifunctional degraders targeting previously undruggable oncoproteins [1].

Agrochemical and Anti-Infective Discovery: 6-Substituted Quinoline SAR Exploration

When structure–activity relationship studies require exploration of the 6-position of the quinoline scaffold—a position known to modulate antiviral potency in HIV-1 integrase allosteric inhibitors [1]—only the 6-bromomethyl isomer provides direct access. The 3- and 4-isomers lead to different spatial presentations of the tethered pharmacophore, as confirmed by the divergent antibacterial profiles of 3-substituted oxadiazole derivatives [2].

Process Chemistry: High-Throughput Derivatisation with Reduced Cycle Time

The ~50-fold rate advantage of benzylic bromide over benzylic chloride in SN2 reactions [1] means that solution-phase parallel synthesis using 6-(bromomethyl)-2-chloroquinoline can achieve complete conversion in 5–15 min at 25 °C, versus several hours for the chloromethyl congener. This rate differential directly lowers per-compound synthesis cost and increases library production capacity, a key consideration for procurement decisions in high-throughput discovery organisations.

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